Z-Asn-onp

Vue d'ensemble

Description

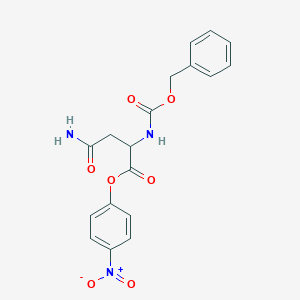

Z-L-asparagine 4-nitrophenyl ester, commonly referred to as Z-Asn-ONp, is a synthetic compound with the molecular formula C18H17N3O7 and a molecular weight of 387.34 g/mol . It is a derivative of L-asparagine, where the amino group is protected by a benzyloxycarbonyl (Z) group, and the carboxyl group is esterified with 4-nitrophenol. This compound is primarily used in peptide synthesis and biochemical research due to its stability and reactivity.

Applications De Recherche Scientifique

Peptide Synthesis

Z-Asn-onp is primarily utilized as a building block in peptide synthesis. Its protective Z group allows for selective reactions while maintaining stability during the synthesis process. This characteristic is crucial for developing complex peptides that require precise control over amino acid incorporation.

Enzymatic Studies

This compound acts as a substrate for asparaginase enzymes, which catalyze the hydrolysis of asparagine. The release of p-nitrophenol from this compound provides a measurable indicator of asparaginase activity. This application is vital for:

- Understanding Enzyme Kinetics : Researchers use this compound to study the kinetics of asparaginase and other proteolytic enzymes, helping elucidate their mechanisms and efficiency.

- Therapeutic Development : The compound serves as a model for designing enzyme inhibitors targeting glutamate receptors, relevant in treating neurological disorders.

Case Studies

Several studies highlight the utility of this compound in various research contexts:

- Study on Enzyme Activity : A study demonstrated how this compound could be used to measure the activity of asparaginase in different conditions, providing insights into enzyme-substrate interactions and the effects of various inhibitors on enzyme performance .

- Peptide Therapeutics : In another research context, this compound was incorporated into the synthesis of therapeutic peptides such as insulin analogs, showcasing its role in developing drugs for diabetes management .

Comparative Data Table

The following table compares this compound with other similar compounds used in peptide synthesis:

| Compound Name | Structure/Functionality | Unique Features |

|---|---|---|

| Z-L-asparagine | Active ester of L-asparagine | Directly involved in peptide bond formation |

| N-Acetyl-L-asparagine | Acetylated derivative | Different reactivity profiles |

| Z-L-phenylalanine | Active ester of phenylalanine | Used for synthesizing phenylalanine-containing peptides |

| L-asparagine | Natural amino acid | Non-protected form; less reactive than esters |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Z-L-asparagine 4-nitrophenyl ester typically involves the reaction of N-benzyloxycarbonyl-L-asparagine with 4-nitrophenol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) in an organic solvent like N,N-dimethylformamide (DMF) . The reaction proceeds under mild conditions, usually at room temperature, to yield the desired ester.

Industrial Production Methods: While specific industrial production methods for Z-L-asparagine 4-nitrophenyl ester are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using high-purity reagents, and employing efficient purification techniques such as recrystallization or chromatography to obtain the compound in high yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions: Z-L-asparagine 4-nitrophenyl ester undergoes several types of chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield Z-L-asparagine and 4-nitrophenol.

Substitution: The nitrophenyl ester group can be substituted by nucleophiles such as amines or alcohols, forming new amide or ester bonds.

Reduction: The nitro group in 4-nitrophenol can be reduced to an amino group under specific conditions.

Common Reagents and Conditions:

Hydrolysis: Typically performed using aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide) at elevated temperatures.

Substitution: Nucleophiles such as primary amines or alcohols in the presence of a base (e.g., triethylamine) are commonly used.

Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride can be employed.

Major Products:

Hydrolysis: Z-L-asparagine and 4-nitrophenol.

Substitution: Corresponding amides or esters, depending on the nucleophile used.

Reduction: Z-L-asparagine 4-aminophenyl ester.

Mécanisme D'action

The mechanism of action of Z-L-asparagine 4-nitrophenyl ester primarily involves its role as a substrate or inhibitor in enzymatic reactions. The ester bond can be cleaved by proteases, releasing Z-L-asparagine and 4-nitrophenol. The Z group protects the amino group, preventing unwanted side reactions during peptide synthesis. The nitrophenyl ester moiety can also act as a leaving group in nucleophilic substitution reactions, facilitating the formation of new amide or ester bonds.

Comparaison Avec Des Composés Similaires

Z-L-asparagine methyl ester: Similar to Z-L-asparagine 4-nitrophenyl ester but with a methyl ester group instead of a nitrophenyl ester.

Z-L-asparagine ethyl ester: Contains an ethyl ester group instead of a nitrophenyl ester.

Z-L-glutamine 4-nitrophenyl ester: Similar structure but with a glutamine residue instead of asparagine.

Uniqueness: Z-L-asparagine 4-nitrophenyl ester is unique due to the presence of the nitrophenyl ester group, which provides distinct reactivity and stability compared to other ester derivatives. The nitrophenyl group also allows for easy monitoring of reactions through spectroscopic methods, as it absorbs strongly in the ultraviolet-visible region.

Activité Biologique

Z-Asn-onp, also known as Z-L-asparagine p-nitrophenyl ester, is a synthetic derivative of the amino acid L-asparagine. This compound is notable in biochemical research due to its role as a substrate for asparaginase enzymes, which hydrolyze the amide bond in asparagine. The biological activity of this compound is primarily characterized by its enzymatic interactions and applications in various fields, including cancer therapy and peptide synthesis.

Chemical Structure and Properties

This compound features a benzyloxycarbonyl (Z) protecting group on the amino group of asparagine and a p-nitrophenyl (onp) ester group on the carboxyl group. This structural configuration is crucial for its functionality:

- Z Group : Protects the amino group, preventing unwanted reactions.

- p-Nitrophenyl Ester : Serves as a target for enzymatic cleavage by asparaginases, facilitating the release of p-nitrophenol, which can be easily quantified spectrophotometrically.

The hydrolysis reaction can be represented as follows:

Enzymatic Activity

This compound acts specifically as a substrate for asparaginase enzymes, which are critical in several biological processes:

- Asparaginase Function : These enzymes catalyze the hydrolysis of the amide bond in asparagine, releasing Z-aspartic acid and p-nitrophenol. The latter serves as an indicator for measuring enzyme activity.

- Quantification Method : The released p-nitrophenol can be detected at a wavelength of 405 nm, allowing for quantification of asparaginase activity in various biological samples.

Applications in Research

This compound has significant applications in both clinical and laboratory settings:

- Cancer Therapy : Asparaginase is utilized in treating certain types of leukemia and lymphoma by depriving cancer cells of asparagine, which they require for growth.

- Peptide Synthesis : this compound is also employed in the synthesis of peptides where controlled release of functional groups is necessary.

Case Studies

Several studies have highlighted the biological activity of this compound:

-

Asparaginase Activity Assays :

- A study demonstrated the use of this compound in assessing the activity of recombinant asparaginases from various sources. The results indicated that different enzyme preparations exhibited varying levels of efficiency in hydrolyzing this compound, correlating with their therapeutic potential against leukemia .

- Enzyme Kinetics :

- Synthesis Pathways :

Summary of Findings

The biological activity of this compound underscores its importance in biochemical research and therapeutic applications. Key findings include:

| Property/Activity | Description |

|---|---|

| Enzyme Substrate | Acts as a substrate for asparaginases |

| Release Mechanism | Hydrolyzes to yield Z-aspartic acid and p-nitrophenol |

| Quantification Method | Measured spectrophotometrically at 405 nm |

| Applications | Cancer therapy, peptide synthesis |

Propriétés

Numéro CAS |

3256-57-3 |

|---|---|

Formule moléculaire |

C18H17N3O7 |

Poids moléculaire |

387.3 g/mol |

Nom IUPAC |

(4-nitrophenyl) (2R)-4-amino-4-oxo-2-(phenylmethoxycarbonylamino)butanoate |

InChI |

InChI=1S/C18H17N3O7/c19-16(22)10-15(20-18(24)27-11-12-4-2-1-3-5-12)17(23)28-14-8-6-13(7-9-14)21(25)26/h1-9,15H,10-11H2,(H2,19,22)(H,20,24)/t15-/m1/s1 |

Clé InChI |

YLWIFNIVONXXMG-OAHLLOKOSA-N |

SMILES |

C1=CC=C(C=C1)COC(=O)NC(CC(=O)N)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |

SMILES isomérique |

C1=CC=C(C=C1)COC(=O)N[C@H](CC(=O)N)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |

SMILES canonique |

C1=CC=C(C=C1)COC(=O)NC(CC(=O)N)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |

Key on ui other cas no. |

3256-57-3 |

Synonymes |

Z-ASN-ONP; 3256-57-3; AmbotzZAA1196; Z-L-Asn-ONp; AC1ODV5S; SCHEMBL6446029; CHEMBL3278837; CTK8G3853; MolPort-004-964-095; YLWIFNIVONXXMG-HNNXBMFYSA-N; C18H17N3O7; ZINC2571405; 7858AH; AKOS025289374; VA50006; AK170088; AB0089900; Benzyloxycarbonyl-L-asparaginep-nitrophenylester; benzyloxycarbonyl-L-asparaginep-nitrophenylester; benzyloxycarbonyl-L-asparagine-4-nitrophenylester; L-Asparagine,N2-[(phenylmethoxy)carbonyl]-,4-nitrophenylester; (4-nitrophenyl)(2S)-4-amino-4-oxo-2-(phenylmethoxycarbonylamino)butanoate; 4-nitrophenyl(2S)-2-{[(benzyloxy)carbonyl]amino}-3-carbamoylpropanoate |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.